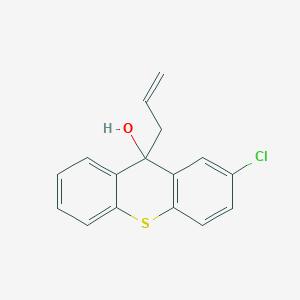

9-Allyl-2-chlorothioxanthen-9-ol

Vue d'ensemble

Description

9-Allyl-2-chlorothioxanthen-9-ol is a chemical compound with the molecular formula C16H13ClOS and a molecular weight of 288.79 g/mol . It is a thioxanthene derivative, which is a class of compounds known for their diverse pharmacological activities. This compound is used primarily in research settings and has applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Allyl-2-chlorothioxanthen-9-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorothioxanthone and allyl bromide.

Allylation Reaction: The allylation of 2-chlorothioxanthone is carried out using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

9-Allyl-2-chlorothioxanthen-9-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioxanthene derivatives.

Substitution: Various substituted thioxanthenes depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

1.1 Intermediate for Drug Production

9-Allyl-2-chlorothioxanthen-9-ol serves as a crucial intermediate in the synthesis of zuclopenthixol, an antipsychotic medication. The production process involves a Grignard alkylation reaction where 2-chlorothioxanthen-9-one reacts with allylmagnesium chloride in tetrahydrofuran (THF). This method has been optimized through continuous processing techniques to enhance yield and reduce environmental impact by minimizing solvent use and waste generation .

1.2 Continuous Processing Techniques

The application of continuous processing in the synthesis of this compound has garnered attention for its efficiency. By utilizing continuous stirred-tank reactors (CSTR) and plug-flow reactors (PFR), researchers have achieved improved reaction conditions that reduce impurities and enhance product quality. The continuous nature of these processes allows for real-time monitoring and control, which is vital for maintaining consistency in pharmaceutical production .

Analytical Applications

2.1 Quality Control and Monitoring

In pharmaceutical manufacturing, the quality control of intermediates like this compound is essential. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the concentration of this compound and its byproducts during the synthesis process. The development of chemometric models based on near-infrared (NIR) spectroscopy has also been explored to facilitate real-time analysis and ensure compliance with quality standards .

2.2 Stability Studies

Research has indicated that this compound can undergo degradation when exposed to UV light, leading to the formation of byproducts such as 2-chlorothioxanthen-9-one. Stability studies are crucial for understanding how light exposure affects this compound, particularly in formulations where light protection is necessary .

Case Studies and Research Findings

3.1 Case Study: Grignard Reaction Optimization

A study focused on optimizing the Grignard reaction for producing this compound demonstrated that adjusting the molar ratios of reactants significantly impacts yield and impurity levels. By maintaining a stoichiometric balance between allylmagnesium chloride and 2-chlorothioxanthen-9-one, researchers minimized byproduct formation while maximizing the desired product yield .

3.2 Case Study: Continuous Hydrolysis Process

Another significant application is in the continuous hydrolysis of the alkoxide product formed during synthesis. This process not only enhances the efficiency of converting intermediates into final products but also simplifies downstream processing by integrating separation techniques that reduce solvent usage and waste .

Mécanisme D'action

The mechanism of action of 9-Allyl-2-chlorothioxanthen-9-ol involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

Zuclopenthixol: Another thioxanthene derivative with antipsychotic properties.

Clotrimazole: An antifungal agent with a similar thioxanthene structure.

Anthralin: A compound used in the treatment of psoriasis, also containing a thioxanthene moiety.

Uniqueness

9-Allyl-2-chlorothioxanthen-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its allyl group and chlorine atom contribute to its reactivity and potential biological activities, distinguishing it from other thioxanthene derivatives .

Activité Biologique

Chemical Identity

9-Allyl-2-chlorothioxanthen-9-ol, with the molecular formula and a molecular weight of 288.79 g/mol, is a compound of interest due to its unique chemical structure and potential biological activities. The compound features an allyl group and a chlorine atom, contributing to its reactivity and pharmacological properties.

Applications

This compound is explored for various applications in chemistry, biology, and medicine, particularly focusing on its effects on the central nervous system (CNS) and its role as a reference standard in analytical chemistry.

This compound primarily targets the central nervous system (CNS) . Its mode of action involves potentiating the effects of CNS depressants, such as barbiturates and analgesics. This results in a decrease in CNS activity and can induce hypothermic effects, lowering body temperature.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- CNS Depressant Effects : Enhances the effects of existing CNS depressants.

- Hypothermia Induction : Can lower body temperature significantly.

- Potential for Analgesic Activity : May contribute to pain relief when combined with other analgesics.

Safety Profile

The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may lead to respiratory distress. Proper handling and storage at temperatures between 2-8°C are recommended to mitigate risks.

Case Studies

- CNS Activity Assessment : A study evaluated the effects of this compound on animal models. Results indicated significant CNS depressant activity when administered with barbiturates, suggesting a synergistic effect that could enhance therapeutic outcomes in pain management.

- Hypothermic Response Analysis : Another research focused on the hypothermic effects of this compound, demonstrating that it could lower body temperature by affecting thermoregulation pathways in the CNS.

Comparative Analysis

| Compound Name | Structure Type | Primary Use | Notable Effects |

|---|---|---|---|

| This compound | Thioxanthene Derivative | CNS depressant research | Potentiates analgesics; induces hypothermia |

| Zuclopenthixol | Thioxanthene Derivative | Antipsychotic | Reduces psychotic symptoms |

| Clotrimazole | Antifungal | Fungal infections | Inhibits fungal growth |

| Anthralin | Psoriasis Treatment | Skin disorders | Reduces inflammation |

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : 2-chlorothioxanthone and allyl bromide.

- Reactions : The allylation reaction is performed using potassium carbonate in dimethylformamide (DMF) under elevated temperatures.

- Purification : Techniques such as recrystallization or column chromatography are employed to isolate the pure compound .

Future Directions

Ongoing research aims to explore:

- Expanded Pharmacological Profiles : Investigating additional therapeutic uses beyond CNS depression.

- Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.

- Development of Derivatives : Creating new compounds based on the thioxanthene structure to enhance efficacy or reduce side effects.

Propriétés

IUPAC Name |

2-chloro-9-prop-2-enylthioxanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClOS/c1-2-9-16(18)12-5-3-4-6-14(12)19-15-8-7-11(17)10-13(15)16/h2-8,10,18H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKIVQFMOWEWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954675 | |

| Record name | 2-Chloro-9-(prop-2-en-1-yl)-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33049-88-6 | |

| Record name | 2-Chloro-9-(2-propen-1-yl)-9H-thioxanthen-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33049-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Allyl-2-chlorothioxanthen-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-9-(prop-2-en-1-yl)-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-allyl-2-chlorothioxanthen-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is continuous manufacturing with in-line monitoring beneficial for pharmaceutical production?

A1: Continuous manufacturing offers several advantages over traditional batch processing for active pharmaceutical ingredient (API) production, including: [, ]

Q2: How does FT-NIR spectroscopy contribute to the understanding of the 9-Allyl-2-chlorothioxanthen-9-ol dehydration reaction?

A2: FT-NIR spectroscopy provides a non-invasive method for real-time monitoring of the reaction in the mesoscale tubular reactor. [, ] This allows researchers to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.